5-Cyanopyridine-2-carboxylic acid
Overview
Description
5-Cyanopyridine-2-carboxylic acid: is an organic compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol . It is also known by the synonym 5-Cyanopicolinic acid . This compound is characterized by a pyridine ring substituted with a cyano group at the 5-position and a carboxylic acid group at the 2-position . It is a white to pale cream solid with a melting point of 210-215°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanopyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield 5-aminopyridine-2-carboxylic acid .
Scientific Research Applications
Chemistry: 5-Cyanopyridine-2-carboxylic acid is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: In biological and medicinal research, this compound is used as a pharmaceutical intermediate. It has been studied for its potential as an allosteric enhancer of agonist activity at the A1 adenosine receptor .
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-Cyanopyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an allosteric enhancer, it modulates the activity of the A1 adenosine receptor by binding to an allosteric site, thereby enhancing the receptor’s response to its natural ligand . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 6-Cyanopyridine-3-carboxylic acid
- 5-Aminopyridine-2-carboxylic acid
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
- 2-Picolinic acid
Comparison: 5-Cyanopyridine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 6-Cyanopyridine-3-carboxylic acid has the cyano and carboxylic acid groups at different positions, leading to different reactivity and applications .
Properties
IUPAC Name |
5-cyanopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLVPHGCEGTVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496466 | |
Record name | 5-Cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53234-55-2 | |
Record name | 5-Cyanopicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53234-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyanopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the structural characteristics of 5-cyanopyridine-2-carboxylic acid and its vanadium(IV) complexes as revealed by the study?
A2: this compound is a molecule containing a pyridine ring with a carboxylic acid group at the 2-position and a cyano group at the 5-position. While the study doesn't explicitly provide the molecular formula and weight, these can be deduced from its structure. The research confirms the formation of a specific V(IV)O complex with HpicCN, characterized as (OC-6-23)-[VO(picCN)₂(H₂O)]·2H₂O []. This complex exhibits an uncommon OC-6-23 isomeric configuration. X-ray crystallography confirmed this structure and provided detailed insights into the bond lengths and angles within the complex. The study also explored other isomers formed in solution and their relative stabilities using DFT simulations, offering a comprehensive understanding of the structural diversity of these complexes.
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